molecular formula C16H15NO B7518711 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile

2-[(2,6-Dimethylphenoxy)methyl]benzonitrile

Cat. No. B7518711
M. Wt: 237.30 g/mol
InChI Key: SQFPNYAJQZACSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethylphenoxy)methyl]benzonitrile, also known as DPN, is a chemical compound that is widely used in scientific research. It is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for the estrogen receptor beta (ERβ). DPN has been used to study the physiological and biochemical effects of estrogen receptor beta activation.

Mechanism of Action

2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is a selective estrogen receptor modulator that has a high affinity for the estrogen receptor beta. It binds to the estrogen receptor beta and activates it, leading to a variety of physiological and biochemical effects. 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has been shown to have a tissue-specific effect on estrogen receptor activation, meaning that it only activates the estrogen receptor in certain tissues. This tissue-specific effect makes 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile a valuable tool for studying the physiological and biochemical effects of estrogen receptor activation in specific tissues.
Biochemical and Physiological Effects:
2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have a protective effect against osteoporosis by increasing bone density and reducing bone loss. 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has also been shown to have a protective effect against breast cancer by inhibiting the growth of breast cancer cells. In addition, 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has been shown to have a protective effect against cardiovascular disease by reducing inflammation and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is its tissue-specific effect on estrogen receptor activation. This makes 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile a valuable tool for studying the physiological and biochemical effects of estrogen receptor activation in specific tissues. Another advantage of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is its simple synthesis method, which makes it easy to produce in a laboratory setting. However, there are some limitations to the use of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile in lab experiments. One limitation is that 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is not as widely studied as other SERMs, such as tamoxifen and raloxifene. This means that there may be gaps in our understanding of the physiological and biochemical effects of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile. Another limitation is that 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has a short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are many future directions for 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile research. One area of research is the study of the tissue-specific effects of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile on estrogen receptor activation. This could lead to a better understanding of the physiological and biochemical effects of estrogen receptor activation in specific tissues. Another area of research is the study of the potential therapeutic uses of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile in the treatment of breast cancer, osteoporosis, and cardiovascular disease. Finally, there is a need for more research on the safety and toxicity of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile, particularly in long-term studies.

Synthesis Methods

The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile involves the reaction of 2,6-dimethylphenol with benzyl bromide to form 2,6-dimethylphenylmethylbenzyl ether. This intermediate is then reacted with potassium cyanide to form 2-[(2,6-dimethylphenoxy)methyl]benzonitrile. The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is a simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has been used in a variety of scientific research applications. One of the most important applications of 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile is in the study of estrogen receptor beta activation. 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has been shown to have a high affinity for the estrogen receptor beta, and it has been used to study the physiological and biochemical effects of estrogen receptor beta activation. 2-[(2,6-Dimethylphenoxy)methyl]benzonitrile has also been used in the study of breast cancer, osteoporosis, and other diseases related to estrogen receptor function.

properties

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-6-5-7-13(2)16(12)18-11-15-9-4-3-8-14(15)10-17/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFPNYAJQZACSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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